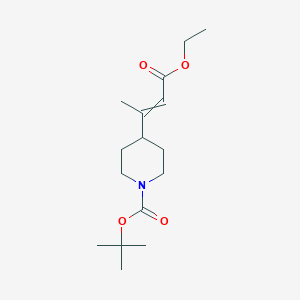
Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate is a chemical compound with the molecular formula C16H29NO4. It is a useful research chemical often employed in various scientific studies and industrial applications. The compound is characterized by its unique structure, which includes a piperidine ring and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate typically involves the reaction of 4-piperidone with ethyl acetoacetate in the presence of a base, followed by protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation to purify the final product and ensure its high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(1-Boc-4-piperidinyl)butanoate
- 4-Piperidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β-methyl-, ethyl ester
Uniqueness
Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate is unique due to its specific structure, which includes a conjugated double bond and a Boc-protected piperidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Biological Activity
Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for its role in various biological activities. The Boc (tert-butyloxycarbonyl) group is often used to protect amines during synthesis, allowing for selective reactions. The overall structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are critical in disease pathways. For example, it may act as an inhibitor of neuraminidase, an enzyme implicated in viral infections such as influenza .
- Anti-inflammatory Properties : Research indicates that derivatives similar to this compound may attenuate inflammatory responses by inhibiting the translocation of NF-kB, a key factor in inflammation .
Antiviral Activity
A study highlighted the potential of compounds related to this compound to inhibit viral neuraminidases. This inhibition could lead to decreased viral replication and spread .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections .
Case Studies
- Influenza Virus Inhibition : A case study investigated the effectiveness of similar compounds against influenza virus neuraminidase. The results indicated a significant reduction in viral titers when treated with these compounds, demonstrating their potential as antiviral agents.
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of derivatives related to this compound. The findings suggest that these compounds can reduce the production of pro-inflammatory cytokines in cell cultures, indicating their therapeutic potential in inflammatory diseases .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C16H27NO4 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl 4-(4-ethoxy-4-oxobut-2-en-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-6-20-14(18)11-12(2)13-7-9-17(10-8-13)15(19)21-16(3,4)5/h11,13H,6-10H2,1-5H3 |
InChI Key |
QUDSNEJIIQZYKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















